Schisandrin B Schisandrin B (+)-schisandrin B is an organic heterotetracyclic compound that is found in Fructus Schisandrae and Schisandra chinensis. It has a role as a nephroprotective agent, an apoptosis inhibitor, a plant metabolite, an anti-asthmatic agent, an antioxidant, an anti-inflammatory agent, a neuroprotective agent, a hepatoprotective agent and an antilipemic drug. It is an organic heterotetracyclic compound, an aromatic ether, an oxacycle and a cyclic acetal.
gomisin N is a natural product found in Schisandra bicolor, Schisandra propinqua, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 61281-37-6
VCID: VC21339088
InChI: InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
SMILES: CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Molecular Formula: C23H28O6
Molecular Weight: 400.5 g/mol

Schisandrin B

CAS No.: 61281-37-6

Cat. No.: VC21339088

Molecular Formula: C23H28O6

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Schisandrin B - 61281-37-6

CAS No. 61281-37-6
Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
IUPAC Name (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Standard InChI InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
Standard InChI Key RTZKSTLPRTWFEV-OLZOCXBDSA-N
Isomeric SMILES C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3
SMILES CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Canonical SMILES CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3

Therapeutic Applications of Schisandrin B

Anti-osteoporotic Effects

Osteoporosis represents a systemic skeletal disease characterized by excessive bone resorption mediated by osteoclasts. Research indicates that Schisandrin B effectively inhibits osteoclastogenesis and protects against osteoporosis . In vitro studies have demonstrated that Schisandrin B dramatically suppresses the formation and function of osteoclasts in a dose-dependent manner at concentrations of 5-20 μM . The compound particularly affects the early stages of osteoclast differentiation, exhibiting stronger inhibitory effects during this phase compared to later stages .

In vivo investigations further corroborate these findings, with Schisandrin B treatment attenuating ovariectomy-induced bone loss in mice, suggesting its potential as a therapeutic agent for osteoporosis . Notably, the administration of Schisandrin B exhibited no observable toxic effects during the intervention process, indicating a favorable safety profile for this compound .

Cardioprotective Effects

Schisandrin B demonstrates significant cardioprotective properties across multiple cardiovascular conditions. In models of myocardial infarction (MI), treatment with Schisandrin B increased survival rates, improved cardiac function, and reduced infarct size compared to vehicle treatment . The compound effectively downregulated inflammatory cytokines, activated endothelial nitric oxide synthase (eNOS) pathway, inhibited cellular apoptosis, and enhanced cell proliferation following ischemic injury .

Furthermore, research utilizing both in vivo and in vitro models has shown that Schisandrin B offers protection against angiotensin II-induced ferroptosis, atrial fibrosis, and atrial fibrillation . The compound significantly attenuated the development of atrial fibrillation, reduced atrial apoptosis, and decreased levels of myocardial injury-related molecules, including creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) . Schisandrin B also inhibited reactive oxygen species (ROS) production and oxidative stress in both angiotensin II-infused mice and cell models .

Neuroprotective Effects

Schisandrin B exhibits notable neuroprotective properties, particularly against amyloid β-induced neurotoxicity, which represents a major pathological mechanism in Alzheimer's disease . In rat models, co-administration of Schisandrin B for 26 days significantly improved behavioral performance in step-through tests following intracerebroventricular infusion of amyloid β . The compound effectively attenuated amyloid β-induced increases in oxidative and nitrosative stress, as well as inflammatory markers including inducible nitric oxide synthases, cyclooxygenase-2, and interleukin-1β .

Molecular Mechanisms of Action

Effects on Signaling Pathways

Schisandrin B modulates multiple signaling cascades that regulate cellular processes related to inflammation, oxidative stress, and cell survival. Research has demonstrated that Schisandrin B inhibits the activation of mitogen activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways in bone marrow macrophages . Western blotting analysis revealed that Schisandrin B markedly repressed NF-κB activation by inhibiting the degradation of IκBα and the phosphorylation of P65 . Additionally, the compound significantly decreased the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), though the phosphorylation of P38 remained relatively unaffected .

Additionally, Schisandrin B activates sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses . This activation appears critical for its protective effects against angiotensin II-induced atrial fibrillation, as inhibition of SIRT1 with EX527 reversed the beneficial effects of Schisandrin B .

Antioxidative Properties

The antioxidative properties of Schisandrin B represent a significant mechanism underlying its therapeutic effects. The compound strongly inhibits reactive oxygen species (ROS) production induced by receptor activator of nuclear factor-κB ligand (RANKL) in a concentration-dependent manner . This antioxidative activity appears mediated through the activation of nuclear factor E2 p45-related factor 2 (Nrf2) signaling, a master regulator of cellular antioxidant responses .

Western blotting analyses have shown that Schisandrin B enhances the protein levels of Nrf2 and its target genes, including heme oxygenase-1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1), independent of RANKL stimulation . The significance of this Nrf2 activation was confirmed through knockdown experiments, which demonstrated that the inhibitory effects of Schisandrin B on osteoclast differentiation were partially reversed by adenovirus carrying Nrf2 short hairpin RNA (shRNA) .

Anti-inflammatory Effects

Schisandrin B exhibits potent anti-inflammatory properties across multiple physiological systems. In cardiovascular studies, the compound significantly reduced the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) . Similarly, in neurological models, Schisandrin B attenuated the expression of inflammatory markers induced by amyloid β infusion .

The anti-inflammatory effects of Schisandrin B appear mediated, at least partially, through the inhibition of NF-κB signaling, a central regulator of inflammatory responses . Additionally, the compound's activation of SIRT1 likely contributes to its anti-inflammatory properties, as SIRT1 inhibition with EX527 reversed the anti-inflammatory effects of Schisandrin B .

Regulation of Ferroptosis

Recent research has uncovered Schisandrin B's role in regulating ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. In angiotensin II-infused cardiac models, Schisandrin B decreased the elevated intracellular Fe2+ concentration, an effect that was reversed by SIRT1 inhibition . Furthermore, the compound markedly increased the expression of key ferroptosis-regulating proteins, including solute carrier family 7 member 11 (SLC7A11), glutathione peroxidase 4 (GPX4), and ferritin heavy chain 1 (FTH1) . These proteins play crucial roles in preventing ferroptosis by maintaining redox homeostasis and regulating iron metabolism.

Schisandrin B Effects on Gene and Protein Expression

Schisandrin B significantly influences the expression of multiple genes and proteins involved in cellular differentiation, inflammation, and oxidative stress. In osteoclast models, the compound suppressed the expression of nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), c-FOS, tartrate-resistant acid phosphatase (TRAP), matrix metallopeptidase 9 (MMP9), cathepsin K (CTSK), calcitonin receptor (CTR), dendritic cell-specific transmembrane protein (DC-STAMP), and vacuolar-type H+-ATPase (V-ATPase) . These factors represent hallmarks of osteoclast differentiation, and their downregulation correlates with the inhibitory effects of Schisandrin B on osteoclastogenesis.

Table 1: Key Molecular Targets and Pathways Modulated by Schisandrin B

Pathway/SystemMolecular TargetsObserved EffectsReference
MAPK SignalingJNK, ERK phosphorylationDecreased activation
NF-κB SignalingIκBα degradation, P65 phosphorylationInhibited activation
Nrf2 SignalingNrf2, HO1, NQO1Enhanced expression
SIRT1 PathwaySIRT1Increased activation
Ferroptosis RegulationSLC7A11, GPX4, FTH1Enhanced expression
Inflammatory MediatorsIL-1β, TNF-α, IL-6Reduced expression
Osteoclast MarkersNFATc1, c-FOS, TRAP, MMP9, CTSKDecreased expression

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator